BenchChemオンラインストアへようこそ!

Lithium Carbonate

Pharmacokinetics Bioavailability Bipolar Disorder

Lithium Carbonate (Li₂CO₃, 554-13-2) is the optimal non-hygroscopic lithium source for moisture-sensitive manufacturing. Unlike hygroscopic LiCl or CO₂-absorbing LiOH, it requires no specialized handling. Thermal stability to ~1300°C ensures integrity during cathode synthesis. Impurity limits (Na ≤0.050%, Fe ≤5 ppm, Cl ≤0.01%) prevent electrode contamination. For bipolar I maintenance, slower absorption vs citrate syrup provides stable serum levels. Well-characterized brain penetration profile makes it the reference standard for neuroscience research. Request a quote today.

Molecular Formula CLi2O3
Li2CO3
Molecular Weight 73.9 g/mol
CAS No. 554-13-2
Cat. No. B117677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Carbonate
CAS554-13-2
SynonymsBicarbonate, Lithium
Carbonate, Dilithium
Carbonate, Lithium
CP 15,467 61
CP-15,467-61
CP15,46761
Dilithium Carbonate
Eskalith
Lithane
Lithium Bicarbonate
Lithium Carbonate
Lithobid
Lithonate
Lithotabs
Micalith
NSC 16895
NSC-16895
NSC16895
Priadel
Quilinorm retard
Quilinorm-retard
Quilinormretard
Molecular FormulaCLi2O3
Li2CO3
Molecular Weight73.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C(=O)([O-])[O-]
InChIInChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
InChIKeyXGZVUEUWXADBQD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility100mM
Solubility in water (wt%): 1.52 at 0 °C;  1.31 at 20 °C;  1.16 at 40 °C;  1.00 at 60 °C;  0.84 at 80 °C;  0.71 at 100 °C
Insoluble in alcohol;  soluble in dilute acid
Insoluble in acetone, ammonia
Solubility in water, g/100ml: 1.3 (poor)

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Carbonate (CAS 554-13-2) | Sourcing Guide for Bipolar Disorder API and Battery-Grade Precursor


Lithium Carbonate (Li₂CO₃, CAS 554-13-2) is an inorganic lithium salt of carbonic acid, characterized as an odorless white powder with a melting point of 723°C and decomposition from approximately 1300°C [1]. It is sparingly soluble in water (1.29 g/100 mL at 25°C), insoluble in alcohol and acetone, and exhibits reverse solubility (decreasing solubility with increasing temperature) [1]. Unlike many other lithium salts, lithium carbonate is not hygroscopic and remains stable in ambient air, serving as the normal end compound when basic lithium compounds are exposed to the atmosphere . The compound exists as a colorless monoclinic crystal or white powder with a density of 2.11 g/cm³ [1].

Why Lithium Carbonate Cannot Be Simply Substituted with Other Lithium Salts or Mood Stabilizers


Lithium carbonate is not interchangeable with other lithium salts (e.g., lithium citrate, lithium orotate, lithium chloride) or alternative mood stabilizers (e.g., valproate, carbamazepine) due to fundamental differences in pharmacokinetics, brain penetration, therapeutic window requirements, and physicochemical stability. Despite containing the same lithium ion, different salts exhibit distinct absorption profiles, with lithium citrate syrup achieving 43% faster peak plasma levels (tmax 0.8 h vs. 1.4 h) than conventional lithium carbonate tablets [1], and lithium orotate yielding approximately 3-fold higher brain lithium concentrations than lithium carbonate at equivalent doses in preclinical models [2]. Furthermore, the FDA-mandated narrow therapeutic index (0.8–1.2 mEq/L) of lithium carbonate is not directly transferable to other lithium salts, and the compound's unique non-hygroscopic nature and high thermal decomposition temperature (~1300°C) make it irreplaceable in industrial battery-grade applications requiring >99.5% purity . Substitution without quantitative validation of these parameters introduces significant risks of subtherapeutic dosing, toxicity, or manufacturing failure.

Quantitative Comparator Evidence for Lithium Carbonate vs. Alternatives: Pharmacokinetics, Brain Penetration, Efficacy, and Stability


Slower Absorption Kinetics of Lithium Carbonate Tablets vs. Lithium Citrate Syrup Reduces Peak Fluctuation

In a comparative bioavailability study of 18 healthy male volunteers, lithium citrate syrup demonstrated a significantly faster absorption rate than conventional lithium carbonate tablets, with time to maximum serum concentration (tmax) of 0.8 h for syrup versus 1.4 h for tablets [1]. Maximum lithium serum concentrations were approximately 10% higher following syrup administration, though serum concentration curves became superimposable after 2 h, and the terminal half-life was identical at 22 h for both formulations [1]. Total bioavailability (AUC) was bioequivalent between the two preparations [1].

Pharmacokinetics Bioavailability Bipolar Disorder

Lithium Carbonate Achieves Significantly Lower Brain Lithium Concentrations vs. Lithium Orotate at Equivalent Doses

A preclinical study in rats demonstrated that lithium orotate yields substantially higher brain lithium concentrations compared to lithium carbonate. Eight hours after intraperitoneal injection of 1.0, 2.0, and 4.0 mEq Li/kg, serum and brain lithium concentrations were significantly greater following lithium orotate administration [1]. At 24 h post-injection of 2.0 mEq Li/kg, the brain lithium concentration after lithium orotate was approximately three times greater than that after lithium carbonate [1].

Brain Penetration Neuropharmacology Lithium Salts

Valproate Plus Lithium Carbonate Combination Demonstrates Superior Efficacy vs. Valproate Monotherapy in Bipolar Mania

A meta-analysis of 5 randomized controlled trials in bipolar mania patients compared valproate monotherapy to valproate plus lithium carbonate combination therapy. The combination group demonstrated a significantly higher effective rate (49/65 vs. 24/65 patients; OR=0.49, 95% CI 0.35–0.69, P<0.0001) and higher remission rate (45/100 vs. 21/100 patients; OR=0.31, 95% CI 0.17–0.59, P<0.0003) compared to valproate monotherapy [1]. Additionally, manic scale scores were significantly lower in the combination group (WMD=-2.07, 95% CI -2.73 to -1.42, P<0.0001) [1].

Bipolar Disorder Combination Therapy Mood Stabilizers

FDA-Defined Narrow Therapeutic Window (0.8–1.2 mEq/L) Establishes Lithium Carbonate's Unique Monitoring Requirement

The FDA prescribing information for lithium carbonate defines a narrow therapeutic serum concentration range of 0.8–1.2 mEq/L for acute manic or mixed episodes, with maintenance treatment targeting 0.8–1.0 mEq/L [1]. Toxic concentrations (≥1.5 mEq/L) are dangerously close to the therapeutic range, necessitating routine serum lithium monitoring [1]. This narrow therapeutic index is a defining characteristic of lithium carbonate therapy and is not directly applicable to alternative lithium salts without validated therapeutic ranges.

Therapeutic Drug Monitoring Regulatory Pharmacology

Lithium Carbonate's Non-Hygroscopic Nature vs. Highly Hygroscopic Lithium Chloride and Hydroxide

Lithium carbonate is reported as not hygroscopic and remains stable when exposed to ambient atmosphere, unlike lithium chloride and lithium hydroxide which are highly hygroscopic and require specialized handling (e.g., glove box, rapid transfer) to prevent moisture absorption [1]. Lithium chloride is highly hygroscopic and deliquescent, absorbing moisture from the atmosphere readily, while lithium hydroxide monohydrate is also hygroscopic and reacts with atmospheric CO₂ to form lithium carbonate as an impurity [1]. In contrast, lithium carbonate is the normal end compound encountered when many basic lithium compounds are exposed to air .

Hygroscopicity Stability Handling

Battery-Grade Lithium Carbonate (≥99.5% Purity) vs. Industrial Grade (≥99.0–99.2%) for Critical Battery Material Synthesis

Battery-grade lithium carbonate is specified at a minimum purity of 99.5 wt%, with stringent impurity limits including sodium ≤0.050%, calcium ≤0.040%, sulfate ≤0.1%, iron ≤5 ppm, and chlorine ≤0.01% . In comparison, industrial-grade lithium carbonate (Li₂CO₃-0) is specified at ≥99.2% purity with higher permitted impurity levels, while lower industrial grades (Li₂CO₃-1, Li₂CO₃-2) range from 98.5–99.0% [1]. The enhanced purity of battery-grade material is essential for synthesizing lithium-ion battery cathode precursors including lithium cobaltate, lithium manganate, ternary materials, and lithium iron phosphate .

Battery Materials Purity Specifications Lithium-Ion Batteries

Validated Application Scenarios for Lithium Carbonate Based on Quantitative Evidence


Chronic Maintenance Therapy for Bipolar I Disorder Requiring Narrow Therapeutic Index Monitoring

Lithium carbonate remains the gold-standard maintenance treatment for bipolar I disorder, with FDA-defined therapeutic serum concentrations of 0.8–1.0 mEq/L requiring routine monitoring [1]. The slower absorption kinetics of lithium carbonate tablets (tmax 1.4 h) compared to citrate syrup (tmax 0.8 h) provide more stable serum concentrations and reduced peak fluctuation, supporting its preferential use in chronic maintenance [2]. Additionally, combination therapy with valproate plus lithium carbonate demonstrates significantly higher effective rates (75.4% vs. 36.9%) and remission rates (45% vs. 21%) compared to valproate monotherapy in bipolar mania, establishing lithium carbonate as an essential component of dual mood stabilizer regimens [3].

Precursor for Lithium-Ion Battery Cathode Materials Requiring ≥99.5% Purity

Battery-grade lithium carbonate (≥99.5% purity) is the specified precursor for synthesizing lithium cobalt oxide, lithium manganese oxide, ternary cathode materials, and lithium iron phosphate for lithium-ion batteries [1]. The material's non-hygroscopic nature eliminates moisture-related handling complications that plague alternative lithium salts like lithium chloride and lithium hydroxide, while its high thermal stability (decomposition from ~1300°C) ensures integrity during high-temperature cathode synthesis . Stringent impurity limits—including sodium ≤0.050%, iron ≤5 ppm, and chlorine ≤0.01%—are essential for preventing electrode contamination and ensuring consistent electrochemical performance [1].

Neuropsychiatric Research Studies Requiring Well-Characterized Brain Pharmacokinetics

For preclinical and clinical neuroscience research, lithium carbonate provides a well-characterized brain penetration profile that differs fundamentally from alternative lithium salts. In rat models, lithium carbonate yields approximately one-third the brain lithium concentration of lithium orotate at equivalent doses (2.0 mEq/kg, 24 h post-dose) [1]. This established pharmacokinetic profile, combined with decades of clinical safety data at therapeutic serum levels of 0.8–1.2 mEq/L [2], makes lithium carbonate the reference standard for investigating lithium's neuroprotective effects and GSK-3β inhibition, particularly where the goal is to achieve brain lithium concentrations that correlate with established clinical practice rather than the higher brain accumulation observed with lithium orotate.

Industrial Manufacturing Processes Requiring Non-Hygroscopic, Ambient-Stable Lithium Source

Lithium carbonate's non-hygroscopic nature and stability in ambient air make it the preferred lithium source for manufacturing processes where moisture sensitivity would compromise product quality or require specialized handling [1]. Unlike lithium chloride (highly hygroscopic/deliquescent) and lithium hydroxide (hygroscopic, absorbs atmospheric CO₂ to form carbonate impurities), lithium carbonate requires no glove box handling, rapid transfer protocols, or moisture-controlled storage [2]. This property is particularly valuable in ceramic glazes, glass manufacturing, and aluminum electrolysis applications where lithium carbonate serves as a flux, reducing melting temperatures and improving product consistency without introducing handling complexity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium Carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.